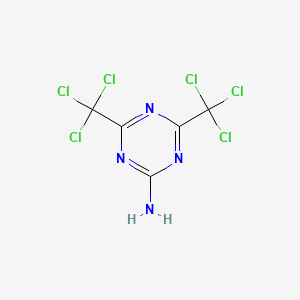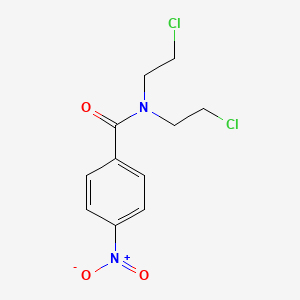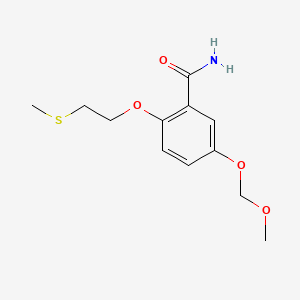![molecular formula C16H11N3O4 B14703939 Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- CAS No. 21721-38-0](/img/structure/B14703939.png)
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a complex heterocyclic compound. It belongs to the phthalazine family, which is known for its significant biological and pharmacological properties. This compound is characterized by its unique structure, which includes a phthalazine core fused with a nitro group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- can be achieved through several methods. One notable method involves the use of montmorillonite K-10 clay and microwaves under solvent-free conditions, which provides good yields and short reaction times . Another approach utilizes benzoic acid derivatives, benzoxazin-1-one derivatives, and oxophthalazin-2(1H)-yl) acetohydrazide as precursors to construct a novel series of phthalazinones bearing various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the green synthesis method using montmorillonite K-10 clay and microwaves is promising for industrial applications due to its environmentally benign nature and efficiency .
Chemical Reactions Analysis
Types of Reactions: Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include nitrous acid, which reacts with the compound to form various products . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitrous acid can lead to the formation of different nitro derivatives .
Scientific Research Applications
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . In chemistry, it serves as a precursor for various functionalized derivatives. In biology and medicine, it is studied for its antimicrobial, antitumor, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can act as a p38MAP kinase inhibitor, a selective binder of gamma-aminobutyric acid (GABA) receptors, and a cyclooxygenase-2 (COX-2) inhibitor . These interactions contribute to its antimicrobial, antitumor, and anti-inflammatory activities.
Comparison with Similar Compounds
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- can be compared with other similar compounds such as quinoxaline, cinnoline, and quinazoline . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. The presence of the nitro group in Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- makes it unique and enhances its biological properties, distinguishing it from other phthalazine derivatives.
Conclusion
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a compound of significant interest due to its unique structure and wide range of applications in scientific research. Its synthesis, chemical reactions, and biological activities make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
21721-38-0 |
|---|---|
Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-nitro-5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |
InChI |
InChI=1S/C16H11N3O4/c20-15-13-4-2-1-3-10(13)8-18-16(21)14-7-12(19(22)23)6-5-11(14)9-17(15)18/h1-7H,8-9H2 |
InChI Key |
VBYNSJHMCBRUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3N1C(=O)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
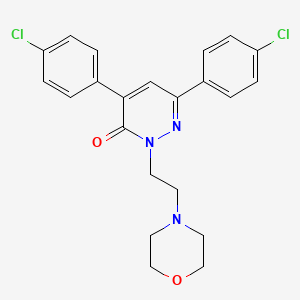
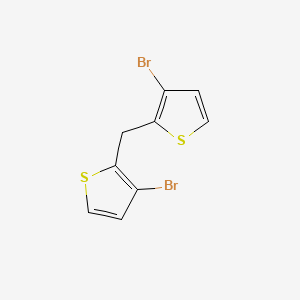
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
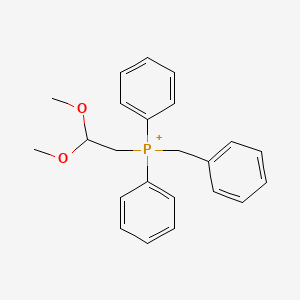
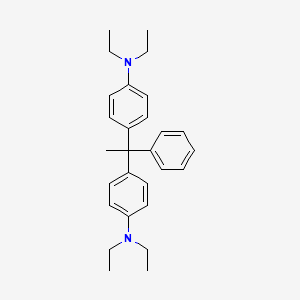
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
